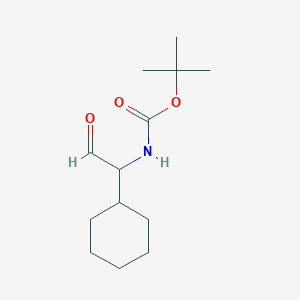

(1-Cyclohexyl-2-oxo-ethyl)-carbamic acid tert-butyl ester

Número de catálogo B8456211

Peso molecular: 241.33 g/mol

Clave InChI: BDSGOSWEKUGHOV-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07531545B2

Procedure details

To an ice cooled solution of [cyclohexyl-(methoxy-methyl-carbamoyl)-methyl]-carbamic acid tert-butyl ester (12.3 g, 40 mmol) in THF (100 mL) was slowly added LAH (1M in THF; 45 mL), with the reaction mixture temperature maintained below 5° C. The ice bath was removed, and the reaction mixture was stirred at room temperature for 20 min. A solution of NaHSO4 (7.3 g) in water (10 mL) was then slowly added to the reaction mixture to quench the reaction. The reaction mixture was then filtered through Celite. EtOAc (300 mL) was added to the filtrate, and the organic layer washed with aqueous NaCl solution, dried with MgSO4 and evaporated to yield (1-cyclohexyl-2-oxo-ethyl)-carbamic acid tert-butyl ester as an oil, which was used in the next step without further purification.

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

[cyclohexyl-(methoxy-methyl-carbamoyl)-methyl]-carbamic acid tert-butyl ester

Quantity

12.3 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][C:6](=[O:21])[NH:7][CH:8]([CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[C:9](=[O:14])N(OC)C)([CH3:4])([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[C:1]([O:5][C:6](=[O:21])[NH:7][CH:8]([CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1)[CH:9]=[O:14])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

[cyclohexyl-(methoxy-methyl-carbamoyl)-methyl]-carbamic acid tert-butyl ester

|

|

Quantity

|

12.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(NC(C(N(C)OC)=O)C1CCCCC1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[H-].[H-].[H-].[Li+].[Al+3]

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was stirred at room temperature for 20 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with the reaction mixture temperature maintained below 5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ice bath was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A solution of NaHSO4 (7.3 g) in water (10 mL) was then slowly added to the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to quench

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was then filtered through Celite

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

EtOAc (300 mL) was added to the filtrate

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer washed with aqueous NaCl solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(NC(C=O)C1CCCCC1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |